2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of a phenol derivative with bromine in the presence of a suitable catalyst.
Coupling of the two fragments: The final step involves the coupling of the bromophenoxy and oxadiazole fragments through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group and oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- 2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- 2-(4-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Uniqueness
2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromophenoxy group and oxadiazole ring provides a unique structural framework that can interact with biological targets in distinct ways.
Properties
Molecular Formula |
C18H16BrN3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O3/c19-14-6-8-15(9-7-14)24-12-16(23)20-11-10-17-21-18(22-25-17)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,23) |
InChI Key |
GWZDOVIRXJQNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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